

Application Notes: Spectrophotometric Determination of Free Chlorine using the DPD Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diethyl-P-phenylenediamine*

Cat. No.: B1218992

[Get Quote](#)

Introduction

The determination of free chlorine (hypochlorous acid and hypochlorite ion) is crucial in various fields, including drinking water treatment, wastewater management, swimming pool sanitation, and industrial process waters to ensure effective disinfection and to monitor levels for public health and environmental safety. The **N,N-diethyl-p-phenylenediamine** (DPD) method is a widely accepted and accurate colorimetric method for this purpose.^{[1][2]} This application note provides a detailed protocol for the spectrophotometric determination of free chlorine using the DPD method, intended for researchers, scientists, and drug development professionals.

Principle of the Method

The DPD method is based on the chemical reaction between free chlorine and the DPD reagent in a buffered solution at a pH between 6.3 and 6.6.^[3] Free chlorine oxidizes the DPD to form a magenta-colored compound, a semi-quinoid cationic species known as a Würster dye.^{[4][5]} The intensity of the resulting color is directly proportional to the concentration of free chlorine in the sample.^{[2][3]} The absorbance of this colored solution is then measured using a spectrophotometer at a specific wavelength, typically between 515 nm and 530 nm, to quantify the free chlorine concentration.^{[6][7][8][9]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of free chlorine using the DPD method.

Parameter	Value/Range	Notes
Wavelength of Maximum Absorbance (λ_{max})	515 - 530 nm	The exact wavelength may vary slightly depending on the specific spectrophotometer. [6] [7] [8] [9]
pH of Reaction	6.3 - 6.6	A phosphate buffer is used to maintain the optimal pH for the reaction. [3]
Typical Detection Range	0.02 - 5.0 mg/L (ppm) Cl_2	The range can be extended by diluting the sample with chlorine-demand-free water. [9] [10] [11]
Reaction Time	Immediate	The color development for free chlorine is rapid. [7] [12]
Sample Volume	10 mL or 25 mL	The required sample volume can vary based on the cuvette size and instrument. [12] [13]
Reagent Composition	DPD (N,N-diethyl-p-phenylenediamine), Phosphate Buffer, EDTA	EDTA is added to prevent interference from trace metal ions. [6]

Experimental Protocols

1. Reagent Preparation

- DPD Reagent Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-free distilled water containing 8 mL of a 1+3 sulfuric acid solution and 200 mg of disodium ethylenediaminetetraacetate dihydrate (EDTA). Bring the final volume to 1 liter with chlorine-free distilled water. Store in a brown, glass-stoppered bottle and discard if the

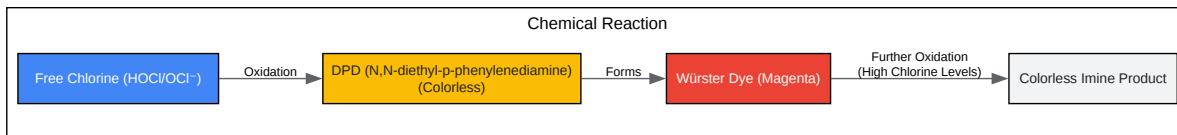
solution becomes discolored.[6] Commercially available DPD reagent powder pillows or liquid reagents are also widely used for convenience and stability.[5][6][12]

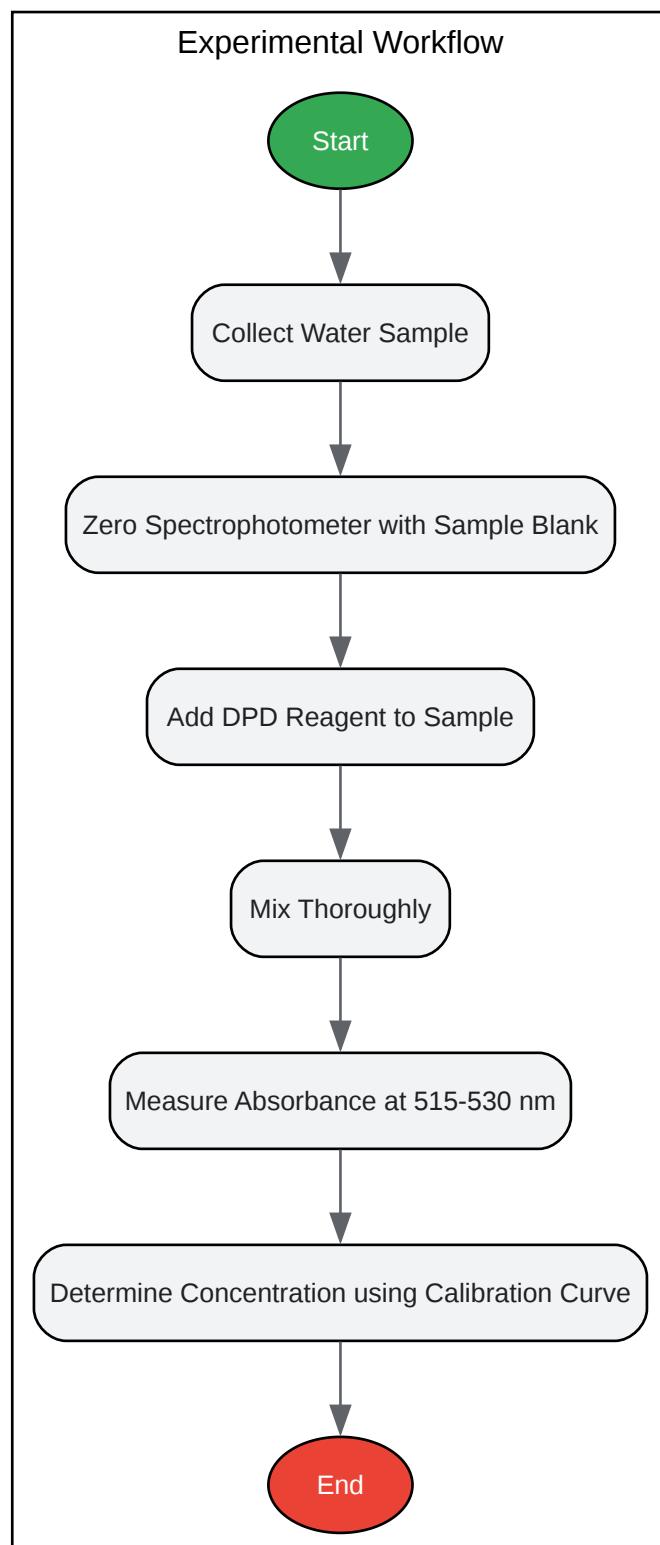
- **Phosphate Buffer Solution:** Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na_2HPO_4) and 46 g of anhydrous potassium dihydrogen phosphate (KH_2PO_4) in distilled water. In a separate 100 mL of distilled water, dissolve 800 mg of disodium EDTA. Combine both solutions and dilute to 1 liter with distilled water. Add 20 mg of mercuric chloride (HgCl_2) to prevent mold growth.[6]
- **Chlorine-Demand-Free Water:** Prepare by adding a small amount of chlorine to distilled water and letting it stand for a few hours to allow the chlorine to react with any impurities. Then, remove the residual chlorine by exposing the water to sunlight or UV irradiation.

2. Calibration Curve Generation

A calibration curve is essential for accurate quantification of free chlorine.

- **Prepare a Stock Chlorine Standard Solution (e.g., 100 mg/L):** Dilute a commercially available standardized chlorine solution or prepare from a suitable source like potassium permanganate solution, which can be used as a chlorine equivalent standard.[10][14][15]
- **Prepare a Series of Working Standards:** From the stock solution, prepare a series of at least five working standards with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, and 4.0 mg/L).[16] Dilute the stock solution with chlorine-demand-free water.
- **Measure Absorbance:** For each standard, take a known volume (e.g., 10 mL) and add the DPD reagent. Mix well and immediately measure the absorbance at the predetermined wavelength (e.g., 515 nm) using a spectrophotometer.
- **Plot the Calibration Curve:** Plot a graph of absorbance versus the concentration of the chlorine standards. The resulting plot should be linear and pass through the origin.[17]


3. Sample Analysis


- **Sample Collection:** Collect water samples in clean glass bottles, ensuring no headspace to minimize chlorine loss.[12] Samples should be analyzed immediately after collection.[6][7]

[16]

- Blank Preparation: Fill a cuvette with the water sample to be tested (without adding the DPD reagent) and use it to zero the spectrophotometer. This corrects for any background color or turbidity in the sample.[17]
- Sample Measurement:
 - Take a specific volume of the water sample (e.g., 10 mL) in a clean cuvette.[12]
 - Add the DPD reagent (either as a powder pillow or a specific volume of the reagent solution).[3][12]
 - Cap the cuvette and invert several times to mix thoroughly.[12] A pink color will develop if free chlorine is present.[2][12]
 - Immediately place the cuvette in the spectrophotometer and record the absorbance.
- Determine Chlorine Concentration: Use the measured absorbance of the sample and the calibration curve to determine the concentration of free chlorine in mg/L.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 4. wetchem.bocsci.com [wetchem.bocsci.com]
- 5. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 6. dec.vermont.gov [dec.vermont.gov]
- 7. cdn.hach.com [cdn.hach.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pfstar.com [pfstar.com]
- 12. scribd.com [scribd.com]
- 13. nz.hach.com [nz.hach.com]
- 14. deq.nc.gov [deq.nc.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Notes: Spectrophotometric Determination of Free Chlorine using the DPD Method]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218992#spectrophotometric-determination-of-free-chlorine-using-dpd-method>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com